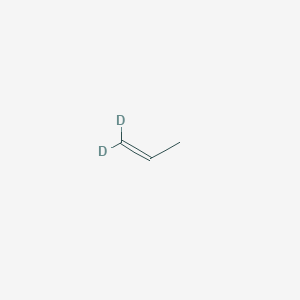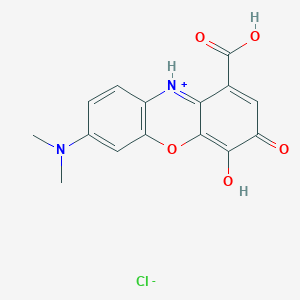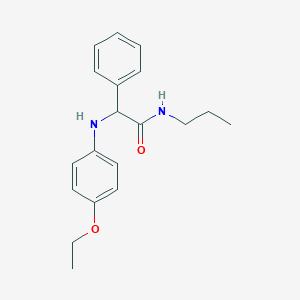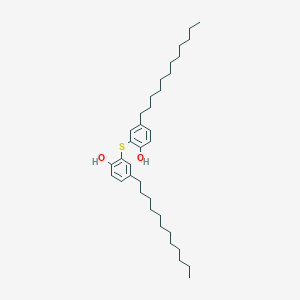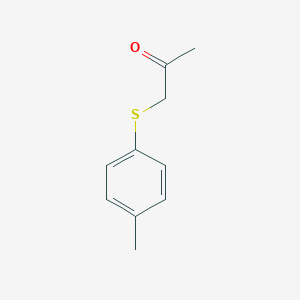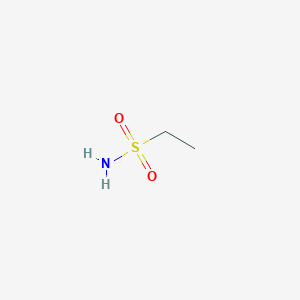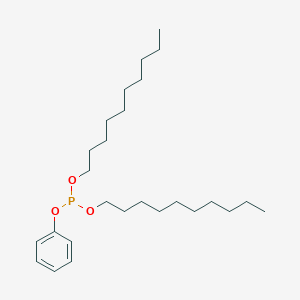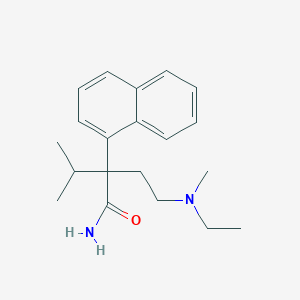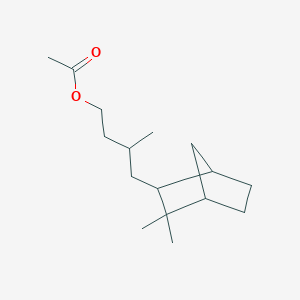
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. 2.1)hept-2-yl)-2-methylbutyl acetate.
Mécanisme D'action
The mechanism of action of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is not fully understood. However, it is believed to act through the modulation of various signaling pathways in the body. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines and to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate has various biochemical and physiological effects. In particular, it has been found to reduce inflammation and pain in animal models of arthritis and to improve glucose metabolism in diabetic rats. It has also been shown to promote plant growth and to enhance the flavor of food products.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate. One area of interest is its potential as a therapeutic agent for various inflammatory and metabolic disorders. Another area of interest is its potential as a plant growth regulator and its use in agriculture. Finally, there is potential for further research into its use as a flavor enhancer in food products.
Conclusion
In conclusion, 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit anti-inflammatory, analgesic, and plant growth-promoting activities. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent and flavor enhancer.
Méthodes De Synthèse
The synthesis of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 2-methyl-2-butanol and acetic anhydride. The reaction is carried out under reflux conditions with a catalyst such as p-toluenesulfonic acid. The product is then purified by distillation or recrystallization.
Applications De Recherche Scientifique
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and flavors and fragrances. In pharmaceuticals, it has been found to exhibit anti-inflammatory and analgesic activities. In agrochemicals, it has shown potential as a plant growth regulator. In flavors and fragrances, it has been used as a key ingredient in perfumes and as a flavor enhancer in food products.
Propriétés
Numéro CAS |
1146-56-1 |
|---|---|
Nom du produit |
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate |
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
[4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-11(7-8-18-12(2)17)9-15-13-5-6-14(10-13)16(15,3)4/h11,13-15H,5-10H2,1-4H3 |
Clé InChI |
FZRIZMYSJCHODH-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C)CC1C2CCC(C2)C1(C)C |
SMILES canonique |
CC(CCOC(=O)C)CC1C2CCC(C2)C1(C)C |
Autres numéros CAS |
1146-56-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



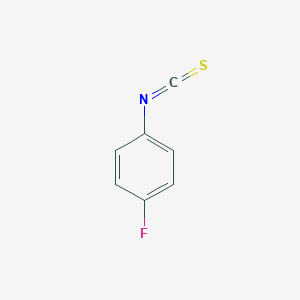
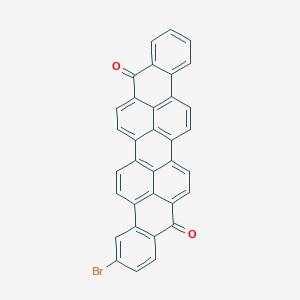
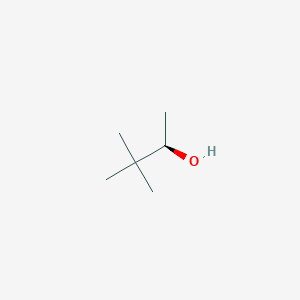

![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)

